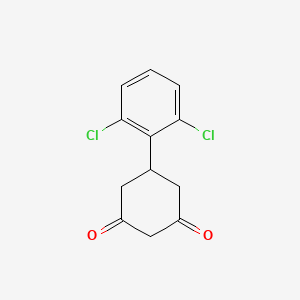

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSFQUOJDRNZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345915 | |

| Record name | 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-74-3 | |

| Record name | 5-(2,6-Dichlorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Cyclization Approach

- Starting Materials: 2,6-dichlorobenzaldehyde and sodium acetoacetate.

- Reaction Conditions: The aldehyde is reacted with sodium acetoacetate in aqueous solution at pH 8.2–8.6, adjusted by mineral acids such as hydrochloric acid, in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine).

- Temperature: Initial stirring at 20–25°C followed by heating to 50–60°C for 2–4 hours.

- Mechanism: The reaction proceeds via aldol condensation to form an α,β-unsaturated ketone intermediate, which undergoes cyclization to yield the 1,3-cyclohexanedione ring.

- Work-up: Acidification to pH 4–4.5 with hydrochloric acid induces decarboxylation, followed by extraction with an organic solvent such as toluene.

- Purification: The crude product is treated with catalytic oxalic acid and heated to remove water azeotropically, improving purity and yield.

- Yield: Typically high, around 90% or better based on the aldehyde starting material.

This method is adapted from processes described in patents for 1,3-cyclohexanedione derivatives and can be tailored for the 2,6-dichlorophenyl substituent.

Cyclocondensation from Activated Nitriles or β-Enaminoketodiesters

- Alternative routes involve Michael addition of phenylacetone derivatives with acrylonitrile or condensation of β-enaminoketodiesters followed by decarboxylation.

- These methods allow the introduction of aromatic substituents and formation of the cyclohexanedione ring in fewer steps.

- Heating under reflux with sodium methoxide in methanol is commonly used to induce cyclization and ring closure.

- These approaches have been reported for phenyl-substituted cyclohexanediones and can be modified for dichlorophenyl analogs.

From 5-Methyl-5-thioethyl-2-pentenoic Acid Methyl Ester Analogues

- This method involves heating the precursor ester with sodium metal in ethanol, followed by refluxing in methanol/sodium methoxide to yield the cyclohexanedione derivative.

- Though originally applied to thioethyl-substituted compounds, the methodology can be adapted for halogenated phenyl substituents by appropriate precursor design.

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol Condensation & Cyclization | 2,6-Dichlorobenzaldehyde + Sodium acetoacetate | pH 8.2–8.6, 20–60°C, tertiary amine catalyst, acidification, oxalic acid dehydration | ~90 | High purity, scalable, widely used |

| Michael Addition & Cyclization | Phenylacetone + Acrylonitrile | Sodium metal, methanol, reflux, acidification, sodium methoxide treatment | Moderate | Versatile, adaptable for aromatic substituents |

| Ester Heating & Cyclization | 5-Methyl-5-thioethyl-2-pentenoic acid methyl ester | Na/EtOH reflux, MeOH/NaOMe reflux | Moderate | Requires precursor synthesis, adaptable |

- The aldol condensation method is preferred for its high yield and operational simplicity.

- The reaction pH and temperature are critical for controlling the formation of the α,β-unsaturated ketone intermediate and subsequent cyclization.

- The presence of tertiary amines catalyzes the condensation efficiently.

- Decarboxylation under acidic conditions is essential to remove the 4-carboxy substituent, yielding the final cyclohexanedione.

- Oxalic acid catalyzed dehydration improves product purity by removing water azeotropically.

- The product typically exists as a mixture of cis and trans isomers, with the trans isomer predominating.

- Purification can be achieved by solvent extraction, washing with sodium bicarbonate, and azeotropic drying.

- Alternative synthetic routes provide flexibility but may require more complex precursor synthesis or harsher conditions.

The preparation of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is most effectively achieved via an aldol condensation of 2,6-dichlorobenzaldehyde with sodium acetoacetate under controlled pH and temperature, followed by acid-induced decarboxylation and dehydration. This method offers high yields, good purity, and scalability. Alternative methods involving Michael additions or ester cyclizations provide additional synthetic routes but are less commonly employed for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

Herbicidal Properties

1. Agricultural Applications

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione has been identified as a potent herbicide. Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant herbicidal activity against various grass species. The compound's structure allows it to act effectively on plant growth regulation, making it valuable in agricultural practices aimed at controlling unwanted vegetation .

Table 1: Herbicidal Activity of Cyclohexane-1,3-dione Derivatives

| Compound Name | Activity Type | Target Species | Reference |

|---|---|---|---|

| This compound | Herbicidal | Various grasses | |

| Alloxydim-sodium | Grass herbicide | Grasses | |

| NP 55 | Grass herbicide | Specific weed species |

Pharmaceutical Applications

2. Cancer Research

Recent studies have indicated that compounds based on cyclohexane-1,3-dione can serve as potential therapeutic agents in cancer treatment. Specifically, research has focused on their ability to inhibit c-Met protein activity, which is crucial for the growth of non-small cell lung cancer (NSCLC) cells. The compound's derivatives have shown promise in overcoming multidrug resistance (MDR), a significant barrier in effective chemotherapy .

Case Study: c-Met Inhibitors

A study identified a new class of small molecules derived from cyclohexane-1,3-dione designed to inhibit c-Met. These compounds were screened using molecular dynamics simulations and showed effectiveness against various cancer cell lines, including lung and colorectal cancers. The findings suggest that these derivatives could represent a novel approach to treating cancers associated with c-Met overexpression .

Table 2: Inhibitory Effe

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(S)-5-(1-(3,5-Bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9)

- Structure: Retains the cyclohexane-1,3-dione core but substitutes the 2,6-dichlorophenyl group with a 3,5-bis(trifluoromethyl)phenoxyethyl chain.

- Its trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, unlike the dichlorophenyl group in the parent compound .

- Key Difference : The trifluoromethyl groups confer greater metabolic stability and CNS bioavailability, making NU-9 suitable for neurodegenerative diseases, whereas 5-(2,6-dichlorophenyl)cyclohexane-1,3-dione is primarily a synthetic intermediate .

5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione

- Structure : A positional isomer with a 4-chlorophenyl substituent instead of 2,6-dichloro.

- Biological Activity : This compound binds to human fatty acid-binding protein 4 (FABP4) with high affinity, as shown in crystallographic studies. The 4-chloro substitution alters binding geometry compared to the 2,6-dichloro analog, reducing steric hindrance and enabling tighter interaction with FABP4’s hydrophobic pocket .

- Key Difference : The substituent position significantly impacts target selectivity. The 2,6-dichloro configuration may favor HPPD inhibition, while the 4-chloro variant targets lipid metabolism pathways .

Agrochemical Derivatives with Dichlorophenyl Groups

Procymidone and Vinclozolin

- Structures :

- Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

- Vinclozolin : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione.

- Applications : Both are fungicides targeting fruit and vegetable crops. Unlike this compound, they incorporate nitrogen heterocycles (azabicyclo or oxazolidinedione) for enhanced fungicidal activity .

- Key Difference : The cyclohexane-1,3-dione core in this compound lacks heteroatoms, limiting direct fungicidal use but making it a versatile precursor for bioactive molecules .

Anticancer Cyclohexane-1,3-dione Derivatives

- Examples : Derivatives synthesized via Michael addition (e.g., 5a-5h) with substituted biphenyl or acetyl groups.

- Activity : These compounds show in vitro anticancer activity against breast and colon cancer cell lines. Molecular docking studies reveal interactions with EGFR and HER2 kinases, unlike this compound, which lacks extended aromatic systems for kinase binding .

- Key Difference : The absence of a biphenyl or acetyl moiety in this compound limits its direct anticancer efficacy but preserves its utility as a scaffold for further functionalization .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula C12H10Cl2O2 and a molecular weight of 257.12 g/mol. The synthesis typically involves the reaction of 2,6-dichlorobenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions, which proceeds via a condensation mechanism.

| Property | Value |

|---|---|

| Molecular Formula | C12H10Cl2O2 |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 55579-74-3 |

Antimicrobial Activity

Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant antibacterial properties. For instance, studies have shown that certain metal complexes derived from cyclohexane-1,3-dione demonstrate medium-level antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus when compared to standard antibiotics like ampicillin .

Case Study: Antibacterial Activity

- Study : A series of synthesized ligands based on cyclohexane-1,3-dione were tested for their antibacterial efficacy.

- Results : Some complexes showed promising results with inhibition zones indicating effectiveness against tested bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through specific pathways. For example, a study reported that compounds similar to this compound exhibited potent antiproliferative effects against various cancer cell lines including MGC-803 and PC-3 .

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(2,6-Dichlorophenyl)derivative | MGC-803 | Varies | Induces apoptosis via mitochondrial pathway |

| Control (5-Fu) | MGC-803 | 10 | Standard chemotherapy agent |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival in pathogens and cancer cells.

- Apoptosis Induction : It can trigger apoptotic pathways by affecting mitochondrial membrane potential and activating apoptosis-related proteins .

Comparative Analysis with Similar Compounds

This compound is structurally related to other cyclohexane derivatives which also exhibit biological activities. The presence of the dichlorophenyl group distinguishes it from similar compounds like 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione and enhances its reactivity and interaction with biological targets.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione | Low | Moderate |

Q & A

Q. What are the optimized synthetic routes for 5-(2,6-Dichlorophenyl)cyclohexane-1,3-dione?

The synthesis typically involves condensation reactions between substituted aldehydes and cyclohexane-1,3-dione derivatives. For example, a base-catalyzed reaction with 2,6-dichlorobenzaldehyde under controlled temperature (60–80°C) yields the target compound. Recrystallization using ethanol or acetonitrile is critical for purification . Large-scale synthesis may require optimization of solvent systems (e.g., THF/water mixtures) and catalyst selection (e.g., pyrrolidine) to enhance yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are employed to characterize this compound?

Key methods include:

- IR spectroscopy : Identification of carbonyl stretches (C=O) at ~1705 cm⁻¹ and aromatic C-H stretches at ~3059 cm⁻¹ .

- ¹H NMR : Distinct signals for methyl groups (δ 1.03–1.10 ppm) and aromatic protons (δ 7.20–7.50 ppm). Coupling constants (e.g., J = 15.2 Hz) confirm stereochemistry .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 285.03 validate the molecular formula (C₁₂H₉Cl₂O₂) .

Q. How does the 2,6-dichlorophenyl substituent influence the compound’s reactivity?

The electron-withdrawing chlorine atoms enhance electrophilic substitution on the aromatic ring, directing reactivity toward meta-positions. This substituent also increases stability against oxidation, as shown in comparative studies with non-halogenated analogs .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) be designed using this compound as a building block?

MCRs with aldehydes (e.g., benzaldehyde) and dimedone yield xanthene-dione derivatives. For instance, a one-pot reaction under reflux (ethanol, 12 h) produces 3,3-dimethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in 85% yield. Catalyst-free conditions or use of p-TSA improve efficiency . Computational modeling (DFT) predicts transition states to optimize substituent compatibility .

Q. How do structural variations (e.g., 5-position substituents) affect reaction outcomes?

Substituents at the 5-position significantly alter reactivity. For example, 5-methyl derivatives undergo smoother cyclization due to steric stabilization, while unsubstituted analogs (e.g., cyclohexane-1,3-dione) produce complex mixtures under oxidative conditions. This is attributed to competing pathways, such as over-oxidation or dimerization .

Q. What experimental designs resolve contradictions in reaction yield data?

Factorial design (e.g., 2³ matrix) isolates critical variables like temperature, solvent polarity, and catalyst loading. For instance, a study resolving low yields in nitro-group reductions identified optimal conditions: 40°C, 0.1 mol% Pd/C, and ethanol/water (4:1), improving yields from 45% to 82% .

Q. How can computational tools predict regioselectivity in derivatization reactions?

Quantum chemical calculations (e.g., B3LYP/6-31G**) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the C2 carbonyl group in this compound shows higher electrophilicity (Fukui index f⁻ = 0.15) than C4, guiding selective functionalization .

Q. What strategies mitigate purification challenges for by-products in large-scale synthesis?

Chromatography-free methods include:

- pH-dependent crystallization : Adjusting to pH 4–5 precipitates the target compound while retaining acidic by-products in solution .

- Membrane separation : Nanofiltration (MWCO 500 Da) isolates high-purity product (>98%) from oligomeric impurities .

Methodological Guidance

Q. How to integrate AI for reaction optimization?

Platforms like COMSOL Multiphysics enable AI-driven simulation of reaction kinetics. For example, neural networks trained on HPLC data predict optimal solvent ratios (e.g., DMF/H₂O) for maximizing enantiomeric excess in asymmetric syntheses .

Q. What protocols validate biological activity without commercial assays?

- In silico docking : AutoDock Vina screens against target proteins (e.g., COX-2) to prioritize derivatives for testing .

- Resazurin-based cytotoxicity assays : Dose-response curves (IC₅₀) using HeLa cells provide reproducible results with <10% variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.